1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol
Overview
Description
1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol is an organofluorine compound with the molecular formula C7H12F3NO2. This compound is characterized by the presence of a trifluoromethyl group, a morpholine ring, and a hydroxyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties .
Scientific Research Applications
1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with enhanced properties.
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with morpholine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol can be compared with similar compounds such as:
1,1,1-Trifluoro-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a piperazine ring instead of a morpholine ring.
1,1,1-Trifluoro-3-(4-piperidinyl)propan-2-ol: Contains a piperidine ring, offering different chemical and biological properties.
1,1,1-Trifluoro-3-(4-azepanyl)propan-2-ol: Features an azepane ring, providing unique reactivity and applications. The uniqueness of this compound lies in its combination of the trifluoromethyl group and morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,1,1-trifluoro-3-morpholin-4-ylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c8-7(9,10)6(12)5-11-1-3-13-4-2-11/h6,12H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUSLDPVOVQWAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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